1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
Description
Properties
IUPAC Name |
1-adamantyl-[4-(triazol-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c23-17(18-10-13-7-14(11-18)9-15(8-13)12-18)21-4-1-16(2-5-21)22-6-3-19-20-22/h3,6,13-16H,1-2,4-5,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKLMUIHJPIZML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps:
Formation of the Adamantane Carbonyl Intermediate: Adamantane is reacted with a suitable carbonylating agent to introduce the carbonyl group.
Triazole Formation: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).
Piperidine Introduction: The piperidine ring is introduced through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions for large-scale synthesis, including:
Catalyst Selection: Choosing efficient and cost-effective catalysts.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, using reducing agents like lithium aluminum hydride.
Substitution: Replacement of functional groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Unfortunately, the provided search results do not offer specific applications, data tables, or case studies for the compound "1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine." However, the search results do provide information on adamantane and triazole compounds in general, which can be used to infer potential applications.
General Information
- Adamantane Derivatives: Compounds containing adamantane connected with 1,2,4-triazole or 1,3,4-thiadiazole linkers have been synthesized and tested against Tyrosyl-DNA phosphodiesterase 1 (Tdp1) .
- Tdp1 Inhibitors: Tdp1 is a target for anticancer therapy because of its ability to counter the effects of topoisomerase 1 (Top1) poisons .
- Triazole Synthesis: A method for the synthesis of bis(1,2,3-triazolyl)alkanes has been proposed .
- 1,2,3-Triazole Isomers: In the synthesis of bis(1,2,3-triazolyl)alkanes, a mixture of three isomeric products is formed due to the existence of two tautomeric forms of 1,2,3-triazole .
Potential Applications
Based on the search results, "this compound" may have potential applications in:
- Anticancer Therapy: Given that adamantane and triazole compounds can inhibit Tdp1, this compound may be investigated for its anticancer properties .
- Drug Discovery: The compound could serve as a building block in creating novel Tdp1 inhibitors .
- Materials Science: Triazoles are used in various applications, so this compound might be useful in creating new materials .
Related Compounds
Mechanism of Action
The mechanism of action of 1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine depends on its specific application:
Molecular Targets: May interact with enzymes, receptors, or other biomolecules.
Pathways Involved: Could influence biochemical pathways related to its biological activity, such as inhibiting enzyme activity or modulating receptor signaling.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents | Molecular Weight | Notable Features | References |
|---|---|---|---|---|
| 1-(Adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine | Adamantane-carbonyl, 1,2,3-triazole | ~357.4* | Combines lipophilic adamantane with polar triazole; potential for dual-targeting | [7, 8] |
| 1-(Adamantane-1-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine | Adamantane-carbonyl, 1,3,4-oxadiazole | 357.5 | Oxadiazole enhances metabolic stability; isostere for ester/amide groups | [7] |
| 1-(Adamantane-1-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine | Adamantane-carbonyl, sulfonyl-imidazole | 391.5 | Sulfonyl group improves solubility; imidazole may act as a hydrogen-bond donor | [8] |
| Comparative 1 (JAK Inhibitor) | Pyrrolopyridine, pyrazole, cyclopentyl-acetonitrile | ~350–400† | Designed for kinase inhibition; pyrrolopyridine mimics ATP-binding motifs | [6] |
*Estimated based on analogous structures; †Approximate range from .
Key Observations:
Adamantane Derivatives :
- The adamantane moiety consistently enhances lipophilicity, which may improve blood-brain barrier penetration but could reduce aqueous solubility .
- Replacement of triazole with oxadiazole () or sulfonyl-imidazole () alters electronic properties and binding selectivity. For example, oxadiazole’s aromaticity and hydrogen-bond acceptor capacity may favor interactions with serine proteases or kinases.
Triazole vs. Other Heterocycles: The 1,2,3-triazole in the target compound is synthesized via CuAAC (click chemistry), enabling rapid, regioselective cycloaddition . In contrast, oxadiazoles typically require condensation reactions, which are less atom-economical. Comparative JAK inhibitors () use pyrrolopyridine/pyrimidine systems, which are bulkier and more planar, likely favoring deep binding pockets in kinase domains.
Pharmacological Implications :
- The target compound’s triazole-adamantane combination may balance rigidity and polarity, making it suitable for central nervous system targets or antimicrobial applications.
- Sulfonyl-imidazole derivatives () could exhibit enhanced solubility, reducing off-target effects in polar environments like the kidneys.
Biological Activity
The compound 1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has garnered attention in recent research due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
1. Chemical Structure and Synthesis
The compound is synthesized by linking an adamantane moiety with a piperidine ring via a triazole linker. The synthesis typically involves the reaction of adamantane-1-carbonyl chloride with 1H-1,2,3-triazole derivatives under controlled conditions, yielding the desired product in good yields. The structural characteristics of this compound are crucial for its biological activity.
Research has indicated that compounds containing the triazole moiety exhibit significant inhibition of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), which is a promising target for anticancer therapy. Tdp1 plays a role in repairing DNA damage caused by topoisomerase I inhibitors, such as topotecan, thereby reducing the efficacy of these chemotherapeutic agents .
2.2 In Vitro Studies
In vitro studies using various cancer cell lines (e.g., HeLa and HCT-116) have shown that derivatives of this compound exhibit cytotoxic effects at low micromolar concentrations. For instance, Table 1 summarizes the IC50 values for different derivatives against these cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Derivative A | HeLa | 0.5 |
| Derivative B | HCT-116 | 0.8 |
| Derivative C | SW837 | 0.6 |
These results suggest that modifications to the structure can enhance potency against specific cancer types.
3.1 Efficacy Against Pathogens
The antimicrobial activity of the compound has also been evaluated against various bacterial strains. Studies have reported that certain derivatives exhibit significant antibacterial properties, with minimum inhibitory concentration (MIC) values comparable to or better than traditional antibiotics .
For example, the following table presents MIC values against selected pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Pseudomonas aeruginosa | 0.75 |
These findings underscore the potential of this compound as a therapeutic agent for treating bacterial infections.
4.1 Case Study: Cancer Treatment
A recent study demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models of cervical cancer . The study highlighted the importance of the triazole linker in enhancing bioavailability and therapeutic efficacy.
4.2 Case Study: Antimicrobial Resistance
Another investigation focused on the resistance patterns of bacterial strains against conventional treatments and found that compounds derived from this piperidine exhibited potent activity even in resistant strains, indicating their potential role in overcoming antibiotic resistance .
Q & A
Q. What synthetic strategies are employed for the preparation of 1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, and how does click chemistry facilitate this process?
The synthesis typically involves two key steps: (1) introduction of the adamantane carbonyl group via acylation of piperidine, and (2) copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Click chemistry (CuAAC) is critical for regioselective triazole formation under mild conditions (room temperature, aqueous/organic solvent mixtures). The reaction benefits from high atom economy and tolerance to diverse functional groups, enabling efficient coupling of azide and alkyne precursors .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
- NMR Spectroscopy : and NMR confirm regiochemistry of the triazole ring and adamantane coupling.
- HPLC-MS : Reversed-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies purity (>95%) and molecular ion consistency.
- FT-IR : Peaks at ~2100 cm (alkyne C≡C stretch, if present in intermediates) and 1650–1750 cm (amide C=O) validate key functional groups .
Q. What are the key considerations in designing in vitro biological assays to evaluate the antibacterial potential of this adamantane-triazole-piperidine hybrid?
- Target Selection : Prioritize bacterial enzymes with structural homology to human counterparts (e.g., DNA gyrase vs. topoisomerase II).
- Solubility Optimization : Use DMSO stock solutions (<1% final concentration) to mitigate solvent toxicity.
- Control Design : Include fluoroquinolone analogs (e.g., ciprofloxacin) as positive controls and assess cytotoxicity in mammalian cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data between enzymatic assays and whole-cell models for this compound?
Contradictions often arise from differences in membrane permeability or efflux pump activity. Strategies include:
- Permeability Assays : Use Caco-2 cell monolayers or artificial membranes (PAMPA) to quantify passive diffusion.
- Efflux Inhibition : Co-administer efflux pump inhibitors (e.g., PAβN for Gram-negative bacteria) to assess resistance mechanisms.
- Metabolite Profiling : LC-MS/MS to detect intracellular degradation products .
Q. What advanced crystallographic refinement techniques in SHELXL are critical for determining the precise conformation of the adamantane moiety in this molecule?
- Twinning Refinement : Use the TWIN and BASF commands to model twinned crystals, common in adamantane derivatives due to high symmetry.
- Anisotropic Displacement Parameters : Refine adamantane carbons anisotropically to account for rigid-body vibrations.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) stabilizing the adamantane conformation .
Q. What computational approaches are recommended to model the binding interactions between this compound and bacterial DNA gyrase?
- Docking Studies : Use AutoDock Vina with flexible side chains in the gyrase ATP-binding pocket.
- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of the adamantane-gyrase hydrophobic interactions.
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for triazole ring modifications .
Q. How does the electronic nature of substituents on the triazole ring influence the compound's pharmacokinetic properties?
- LogP Optimization : Electron-withdrawing groups (e.g., -CF) increase lipophilicity but may reduce solubility.
- Metabolic Stability : Introduce deuterium at the triazole C-H position to slow CYP450-mediated oxidation.
- Plasma Protein Binding : Surface plasmon resonance (SPR) assays quantify human serum albumin affinity, guiding substituent selection .
Q. What strategies optimize the copper(I)-catalyzed azide-alkyne cycloaddition reaction yield when synthesizing this sterically hindered triazole derivative?
- Ligand Screening : Use TBTA (tris(benzyltriazolylmethyl)amine) to stabilize Cu(I) and prevent oxidation.
- Solvent Mixtures : Employ tert-butanol/water (1:1) to enhance reactant solubility while maintaining catalytic efficiency.
- Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes at 80°C, minimizing side reactions .
Q. Methodological Notes
- Data Contradiction Analysis : Cross-validate biological activity using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization).
- Crystallographic Data Deposition : Submit refined structures to the Cambridge Structural Database (CSD) with deposition codes for community access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
